![molecular formula C19H19N3O3 B5791668 2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)
2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, commonly known as MMBO, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medical research. MMBO belongs to the class of oxadiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of MMBO is not fully understood. However, it has been suggested that MMBO exerts its biological activities by modulating various signaling pathways. For example, MMBO has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. MMBO has also been shown to inhibit the activity of MMPs, a family of enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
MMBO has been shown to exhibit various biochemical and physiological effects. For example, MMBO has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells. MMBO has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Furthermore, MMBO has been reported to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells.
実験室実験の利点と制限
MMBO has several advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis method, which can be easily scaled up for large-scale production. MMBO is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the main limitations of MMBO is its low solubility in water, which can make it difficult to use in certain experimental setups. Furthermore, the biological activity of MMBO can vary depending on the cell line or animal model used, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for the research on MMBO. One of the main directions is to further elucidate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective derivatives of MMBO. Another direction is to investigate the pharmacokinetics and toxicity of MMBO in animal models, which can provide valuable information for its potential use in humans. Furthermore, the potential applications of MMBO in other areas, such as neurodegenerative diseases and autoimmune disorders, can also be explored.
合成法
The synthesis of MMBO involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with 2-methoxy-N-methylbenzamide in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields MMBO in good to excellent yields. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
MMBO has been extensively studied for its potential applications in medical research. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. MMBO has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer chemotherapy. MMBO has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, MMBO has shown promising results in the treatment of bacterial infections, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-methoxy-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-6-8-14(11-13)18-20-17(25-21-18)12-22(2)19(23)15-9-4-5-10-16(15)24-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOIUMNLKGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5791596.png)

![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)
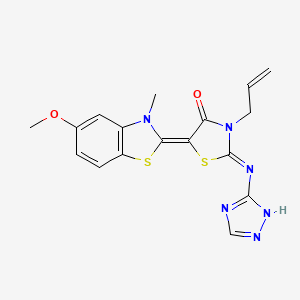
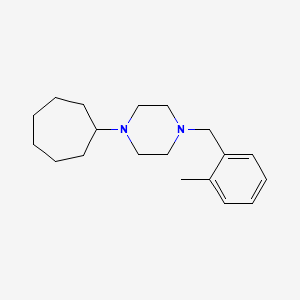
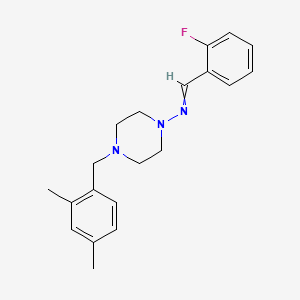
![2,3,5-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5791629.png)

![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)
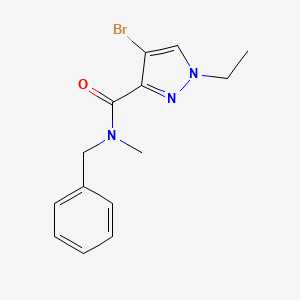
![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)
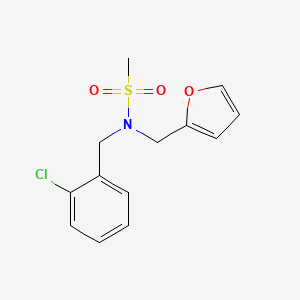
![4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)